molecular formula C45H77N7O8 B12619673 L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine CAS No. 918528-10-6

L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine

Cat. No.: B12619673
CAS No.: 918528-10-6
M. Wt: 844.1 g/mol
InChI Key: CSPCZVYVLJCODK-RRFBFTPKSA-N
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Description

L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is a peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The final peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like phenylalanine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions are typically modified peptides with altered functional groups or sequences.

Scientific Research Applications

L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling.

    Medicine: Potential therapeutic applications in drug development and as a biomarker.

    Industry: Utilized in the development of novel materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

    L-Isoleucyl-L-phenylalanine: A simpler dipeptide with similar amino acid components.

    L-Leucyl-L-leucine: Another peptide with multiple leucine residues.

    Cyclolinopeptide A: A cyclic peptide with structural similarities.

Uniqueness

L-Isoleucyl-L-leucyl-L-phenylalanyl-L-leucyl-L-leucyl-L-leucyl-L-leucine is unique due to its specific sequence and the presence of multiple leucine residues, which may confer distinct structural and functional properties compared to other peptides.

Properties

CAS No.

918528-10-6

Molecular Formula

C45H77N7O8

Molecular Weight

844.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C45H77N7O8/c1-13-30(12)38(46)44(58)51-35(22-28(8)9)41(55)50-36(24-31-17-15-14-16-18-31)43(57)49-33(20-26(4)5)40(54)47-32(19-25(2)3)39(53)48-34(21-27(6)7)42(56)52-37(45(59)60)23-29(10)11/h14-18,25-30,32-38H,13,19-24,46H2,1-12H3,(H,47,54)(H,48,53)(H,49,57)(H,50,55)(H,51,58)(H,52,56)(H,59,60)/t30-,32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

CSPCZVYVLJCODK-RRFBFTPKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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